

Application of Laser Ablation ICP-MS for Cobalt and Uranium Microanalysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cobalt;uranium

Cat. No.: B14718020

[Get Quote](#)

Application Note & Protocol

This document provides a detailed overview of the application of Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) for the microanalysis of cobalt and uranium. It is intended for researchers, scientists, and drug development professionals who are interested in high-resolution elemental and isotopic analysis of these elements in solid samples.

Introduction

Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) is a powerful analytical technique that enables highly sensitive elemental and isotopic analysis to be performed directly on solid samples.^{[1][2]} This method utilizes a focused laser beam to ablate a small amount of material from the sample surface, generating fine particles that are transported into an inductively coupled plasma source for ionization. The resulting ions are then analyzed by a mass spectrometer.^{[1][2]}

This technique offers several advantages over traditional bulk analysis methods, including minimal sample preparation, high spatial resolution (typically in the range of 10-100 μm), and the ability to perform depth profiling and elemental mapping.^{[3][4][5]} Consequently, LA-ICP-MS has found wide application in various fields, including geochemistry, materials science, environmental monitoring, and the life sciences.^{[3][6]} In the context of drug development and biomedical research, LA-ICP-MS is particularly valuable for studying the distribution and accumulation of metallodrugs and toxic elements in biological tissues.^{[3][7]}

This application note focuses on the microanalysis of cobalt and uranium, two elements with significant relevance in both industrial and biological systems. Cobalt is an essential trace element but can be toxic at high concentrations, and it is also a component of certain pharmaceuticals. Uranium is a naturally occurring radioactive element, and understanding its distribution in biological systems is crucial for toxicological risk assessment.[\[7\]](#)

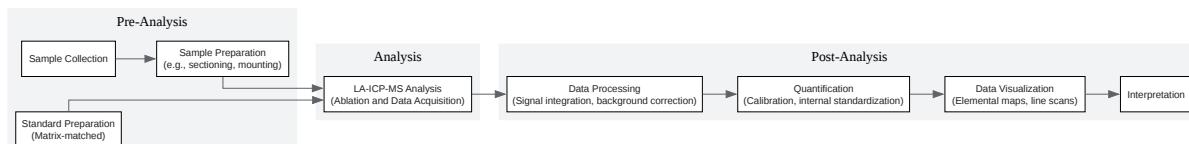
Quantitative Data Summary

The following tables summarize the quantitative performance of LA-ICP-MS for the analysis of cobalt and uranium based on data reported in various studies.

Table 1: Quantitative Performance for Cobalt Analysis

Parameter	Value	Matrix	Reference
Detection Limit	< 0.1 $\mu\text{g g}^{-1}$	Uranium Matrix	[8]
Precision (RSD)	1-3%	Uranium Matrix	[8]
Spatial Resolution	Approaching single-cell dimensions	Biological Tissue	[9]

Table 2: Quantitative Performance for Uranium Analysis


Parameter	Value	Matrix	Reference
Detection Limits	0.1 to 10 $\mu\text{g g}^{-1}$	Geological Reference Materials	[10]
Precision ($n(^{235}\text{U})/n(^{238}\text{U})$ RSD)	0.05% (expanded uncertainty, $k=2$)	Certified Reference Material	[11]
Accuracy ($^{235}\text{U}/^{238}\text{U}$ ratio)	Matches well with TIMS data	Nuclear Materials	[11]
Spatial Resolution	Down to 10 μm	Uranium-oxide particles	[12]
Average Concentration (in ablated zones)	12 ng g^{-1} , 4118 ng g^{-1} , 11,700 ng g^{-1}	Mouse Kidney Tissue	[13]

Experimental Protocols

The following are generalized protocols for the microanalysis of cobalt and uranium using LA-ICP-MS. Specific parameters may need to be optimized based on the sample matrix and the instrument used.

General Experimental Workflow

The overall workflow for LA-ICP-MS analysis involves several key steps, from sample preparation to data interpretation.

[Click to download full resolution via product page](#)

A generalized workflow for LA-ICP-MS analysis.

Protocol for Cobalt Microanalysis in Biological Tissue

This protocol is adapted from methodologies for bioimaging of trace metals.

1. Sample Preparation:

- Excise tissue of interest and snap-freeze in liquid nitrogen or isopentane cooled by liquid nitrogen to minimize ice crystal formation.
- Store samples at -80°C until sectioning.
- Cryo-section the tissue into thin sections (typically 10-30 µm) using a cryostat.
- Mount the tissue sections onto standard glass microscope slides.
- Store the mounted sections in a desiccator to dry.

2. LA-ICP-MS Instrumentation and Parameters (Example):

- Laser Ablation System: A nanosecond excimer laser (e.g., 193 nm or 213 nm) is commonly used.[\[13\]](#)
- ICP-MS: A quadrupole or sector-field ICP-MS.
- Laser Parameters:
 - Spot Size: 5-50 µm (depending on the desired spatial resolution).
 - Repetition Rate: 5-20 Hz.
 - Energy Density (Fluence): 0.5-5 J/cm².
- ICP-MS Parameters:
 - RF Power: 1300-1600 W.

- Carrier Gas (Helium) Flow Rate: 0.5-1.0 L/min.
- Makeup Gas (Argon) Flow Rate: 0.8-1.2 L/min.
- Monitored Isotope: ^{59}Co .
- Dwell Time: 10-100 ms.

3. Data Acquisition:

- Define the region of interest on the tissue section using the laser ablation system's software.
- Perform a line scan or raster scan across the tissue to generate an elemental map.
- Acquire data for an internal standard (e.g., ^{13}C) simultaneously to correct for variations in ablation yield.

4. Quantification Strategy:

- Use matrix-matched standards for external calibration. This can involve preparing gelatin standards or using certified reference materials of similar composition to the tissue.
- Alternatively, employ an internal standard-spiked gelatin for calibration.[\[13\]](#)

Protocol for Uranium Microanalysis in a Solid Matrix

This protocol is based on the analysis of impurities in a uranium matrix and isotopic analysis of uranium particles.

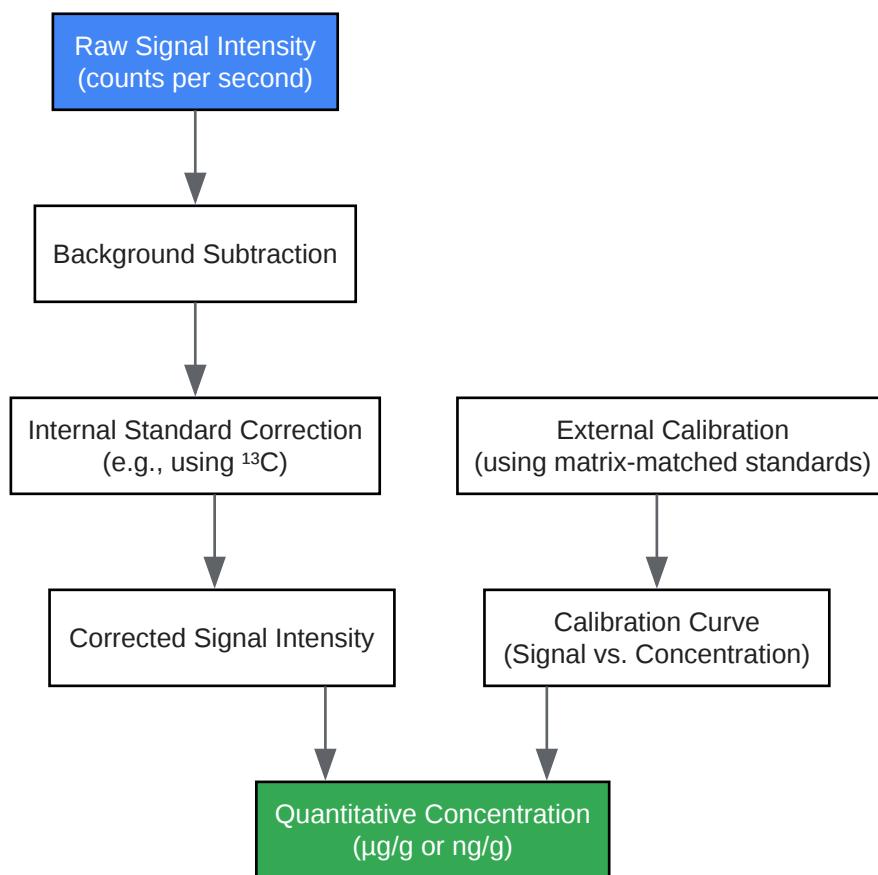
1. Sample Preparation:

- For bulk solids, ensure a flat and clean surface for ablation. This may involve cutting and polishing the sample.
- For particulate matter, particles can be collected on a filter or adhesive tape and mounted on a substrate.
- For biological tissues containing uranium, follow the protocol described in section 3.2.1.

2. LA-ICP-MS Instrumentation and Parameters (Example):

- Laser Ablation System: An excimer laser (e.g., XeCl at 308 nm or ArF at 193 nm) is suitable.
[\[8\]](#)[\[13\]](#)
- ICP-MS: A multicolonator ICP-MS (MC-ICP-MS) is recommended for high-precision isotope ratio measurements.[\[14\]](#)[\[15\]](#) A quadrupole or sector-field ICP-MS can be used for elemental quantification.
- Laser Parameters:
 - Spot Size: 10-100 μm .
 - Repetition Rate: 10-20 Hz.
 - Energy Density (Fluence): 2-10 J/cm^2 .
- ICP-MS Parameters:
 - RF Power: 1400-1600 W.
 - Carrier Gas (Helium) Flow Rate: 0.6-1.2 L/min.
 - Monitored Isotopes: ^{234}U , ^{235}U , ^{236}U , ^{238}U .
 - Dwell Time: 10-50 ms per isotope.

3. Data Acquisition:


- For elemental mapping, perform a raster scan over the area of interest.
- For high-precision isotopic analysis of individual particles, a spot analysis on each particle is performed.
- For accurate isotope ratio measurements, corrections for mass bias are essential and can be achieved using certified reference materials.[\[11\]](#)

4. Quantification Strategy:

- For trace uranium analysis, external calibration with matrix-matched standards is the preferred method.
- For isotopic analysis, certified isotopic reference materials (e.g., CRM U-030, CRM U-020) are used for calibration and mass bias correction.[11]

Logical Relationship for Quantitative Analysis

The process of obtaining quantitative data from LA-ICP-MS analysis involves a series of steps to convert raw signal intensities into meaningful concentration values. This process is crucial for accurate interpretation of the results.

[Click to download full resolution via product page](#)

Pathway for quantitative data analysis in LA-ICP-MS.

Conclusion

LA-ICP-MS is a versatile and sensitive technique for the microanalysis of cobalt and uranium in a wide range of solid samples. Its ability to provide spatially resolved elemental and isotopic information makes it an invaluable tool in diverse research areas, from assessing the environmental impact of uranium to understanding the biological role and toxic effects of cobalt. The protocols and data presented in this application note provide a foundation for developing and implementing LA-ICP-MS methods for the analysis of these important elements. For successful quantitative analysis, careful attention to sample preparation, instrument optimization, and the use of appropriate calibration strategies are paramount.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. What is LA-ICP-MS? [appliedspectra.com]
- 2. Quantitative determination and subcellular mapping of Pt-based drugs in single breast tumour cells via laser ablation-ICP-mass spectrometry - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02467B [pubs.rsc.org]
- 3. ethz.ch [ethz.ch]
- 4. Review of the applications of laser ablation inductively coupled plasma mass spectrometry (LA-ICP-MS) to the analysis of biological samples - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 5. Understanding LA-ICP-MS for Microanalysis [eag.com]
- 6. Imaging of metals, metalloids, and non-metals by laser ablation inductively coupled plasma mass spectrometry (LA-ICP-MS) in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. recherche-expertise.asnr.fr [recherche-expertise.asnr.fr]
- 8. Quantitative Analysis for Impurities in Uranium by Laser Ablation Inductively Coupled Plasma Mass Spectrometry: Improvements in the Experimental Setup - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]

- 10. Analytical capabilities of LA-ICP-ToF-MS for ultra-fast 2D quantitative elemental mapping of micrometeorites - Journal of Analytical Atomic Spectrometry (RSC Publishing)
DOI:10.1039/D3JA00335C [pubs.rsc.org]
- 11. Analytical considerations in the determination of uranium isotope ratios in solid uranium materials using laser ablation multi-collector ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A novel calibration strategy based on internal standard-spiked gelatine for quantitative bio-imaging by LA-ICP-MS: application to renal localization and quantification of uranium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical considerations in the determination of uranium isotope ratios in solid uranium materials using laser ablation multi-collector ICP-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid isotopic analysis of uranium particles by laser ablation MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Application of Laser Ablation ICP-MS for Cobalt and Uranium Microanalysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14718020#application-of-laser-ablation-icp-ms-for-cobalt-and-uranium-microanalysis\]](https://www.benchchem.com/product/b14718020#application-of-laser-ablation-icp-ms-for-cobalt-and-uranium-microanalysis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com